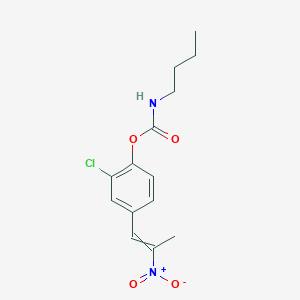![molecular formula C30H30S B14592389 Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]- CAS No. 61623-66-3](/img/structure/B14592389.png)
Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a tert-butyl group and a thioether linkage to a complex aromatic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” typically involves multi-step organic reactions. One common approach might include:
Formation of the tert-butylbenzene: This can be achieved by Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The thioether linkage can be introduced by reacting the tert-butylbenzene with a thiol derivative of the complex aromatic system under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thioether linkage, potentially leading to the formation of simpler hydrocarbons or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the aromatic system, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Industry
In industry, such compounds can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” exerts its effects depends on its specific interactions with molecular targets. Typically, the aromatic rings and thioether linkage can interact with various enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure but lacks the thioether linkage.
Diphenylmethane derivatives: Compounds with similar aromatic systems but different substituents.
Uniqueness
The uniqueness of “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” lies in its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
61623-66-3 |
|---|---|
Formule moléculaire |
C30H30S |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1-tert-butyl-4-[(4-methylphenyl)-diphenylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C30H30S/c1-23-15-17-27(18-16-23)30(25-11-7-5-8-12-25,26-13-9-6-10-14-26)31-28-21-19-24(20-22-28)29(2,3)4/h5-22H,1-4H3 |
Clé InChI |
GIYMLPUMSLKSRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




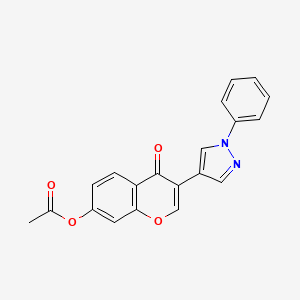

![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)

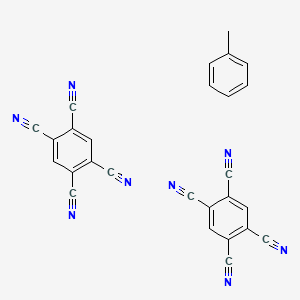
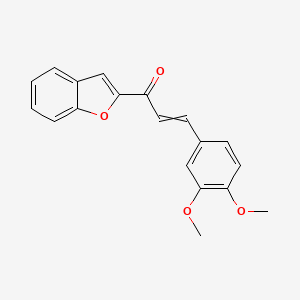
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
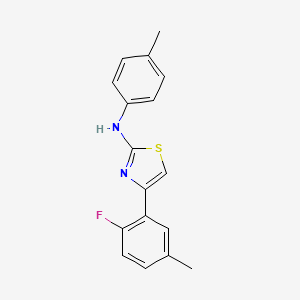

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
